
(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a combination of pyrimidine, pyridine, piperazine, and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
Introduction of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrimidine ring, activated by the electron-donating pyridin-2-ylamino group, undergoes nucleophilic aromatic substitution (NAS) at the 4- and 6-positions. For example:
-
Halogenation : Chlorination or bromination can occur under mild conditions (e.g., NCS or NBS in DMF at 50°C).
-
Amination : Secondary amines may substitute leaving groups (e.g., Cl) via NAS, facilitated by microwave irradiation.
Table 1: Representative NAS Reactions
Position | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Pyrimidine C-4 | NCS/DMF, 50°C | Chlorinated derivative | 75–85 | , |
Pyrimidine C-6 | NH₂R, MW, 100°C | Secondary amine analog | 60–70 |
Piperazine Functionalization
The piperazine nitrogen atoms participate in:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base .
-
Cross-Coupling : Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .
Key Observations:
-
Steric hindrance from the pyrimidine group reduces reactivity at the adjacent piperazine nitrogen.
-
Trifluoromethylphenyl group stabilizes intermediates via inductive effects, enhancing reaction selectivity.
Methanone Group Reactivity
The ketone moiety undergoes:
-
Grignard Additions : Forms tertiary alcohols with organomagnesium reagents (e.g., MeMgBr) in THF.
-
Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though competing pyrimidine ring reduction may occur.
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under standard conditions but influences:
-
Electrophilic Aromatic Substitution (EAS) : Directs substituents to meta positions on the phenyl ring.
-
Solubility : Enhances hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for reactions.
Table 2: Optimized Reaction Conditions
Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Piperazine acylation | Acetyl chloride, TEA | DCM | 25 | 2 | 85 |
Pyrimidine amination | NH₂Cyclohexane, MW | Toluene | 120 | 1 | 68 |
Methanone reduction | LiAlH₄ | THF | 0→25 | 4 | 72 |
Stability and Degradation
-
Hydrolytic Stability : The pyrimidine ring resists hydrolysis at pH 7–9 but degrades under strongly acidic conditions (pH < 3).
-
Oxidative Stability : Susceptible to peroxide-mediated oxidation at the methanone group; stabilized by antioxidants like BHT.
Mechanistic Insights
-
Piperazine Ring Flexibility : Conformational changes enable selective functionalization at less hindered nitrogen sites .
-
Electronic Effects : The -CF₃ group withdraws electron density, polarizing the methanone carbonyl and enhancing electrophilicity.
Analytical Validation
Reaction progress is monitored via:
-
HPLC : Retention time shifts (C18 column, MeCN/H₂O gradient).
-
NMR : Disappearance of methanone carbonyl peak (~200 ppm in ¹³C NMR).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibiting them can be beneficial in treating diseases like cancer.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can be compared with other kinase inhibitors such as:
Uniqueness
The uniqueness of This compound lies in its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors.
Biologische Aktivität
The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the synthesis, biological activities, and structure-activity relationships of this compound based on diverse scientific literature.
Chemical Structure
The molecular formula of the compound is C23H22F3N5, and it features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
The biological activities of the compound have been explored in various studies, focusing primarily on its anti-cancer properties and kinase inhibition. Key findings include:
-
Anti-Proliferative Activity : The compound demonstrates significant anti-proliferative effects against several cancer cell lines, including:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- A549 (lung carcinoma)
- Kinase Inhibition : The compound has shown promising results as an inhibitor of several receptor tyrosine kinases, including:
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the positioning of substituents significantly influences the biological activity of the compound. For example:
- The trifluoromethyl group on the phenyl ring enhances binding affinity to the active sites of kinases.
- Variations in the piperazine and pyrimidine substituents alter the compound's selectivity towards different kinases, suggesting that fine-tuning these groups could optimize therapeutic efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : In xenograft models of bladder cancer, compounds similar to this derivative exhibited significant tumor reduction, supporting their potential as effective anticancer agents.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Target | IC50/Effectiveness |
---|---|---|
Anti-Proliferative | K-562 | Moderate |
MCF-7 | High | |
HeLa | Moderate | |
A549 | High | |
Kinase Inhibition | EGFR | 91% - 92% inhibition |
VEGFR2 | 16% - 48% inhibition | |
PDGFRa | 67% - 77% inhibition |
Eigenschaften
IUPAC Name |
[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-27-19(29-18-8-4-5-9-26-18)14-20(28-15)30-10-12-31(13-11-30)21(32)16-6-2-3-7-17(16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJCHLDTOEVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.